N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a chemical compound with a unique structure that offers potential applications in various scientific research domains. Its structure includes a quinoline ring system, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmaceuticals.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(12-14(17)5-10-19(21)22)20-26(23,24)16-7-9-18(25-3)13(2)11-16/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTZKFFCRIQCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the quinoline-sulfonamide intermediate with 4-methoxy-3-methylbenzene under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide stands out due to its unique combination of a quinoline ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications, particularly in drug development and material science.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydroquinoline moiety.
- A sulfonamide functional group.
- Methoxy and methyl substituents on the benzene ring.
This unique arrangement of functional groups contributes to its diverse biological activities.
Preliminary studies suggest that the compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It likely interacts with specific enzymes involved in metabolic pathways, potentially inhibiting inflammatory responses or modulating neurotransmitter systems.
- Receptor Interaction : The compound may also bind to various receptors associated with pain and inflammation, providing insights into its therapeutic potential.
Antitumor Activity
Research indicates that compounds with similar structural features have demonstrated significant antitumor activity. For instance, derivatives of tetrahydroquinoline have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain sulfonamide derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy drug . This suggests that this compound may also possess promising antitumor properties.
| Compound | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 2.5 | Doxorubicin | 37.5 |
| Compound B | 3.0 | Doxorubicin | 37.5 |
| Compound C | 5.0 | Doxorubicin | 37.5 |
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Preliminary studies have indicated inhibitory effects against viruses such as influenza A and Coxsackievirus B3. These findings suggest potential applications in antiviral therapies.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been highlighted in various studies. Its interaction with inflammatory mediators could position it as a candidate for treating inflammatory diseases.
Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines (e.g., HeLa, MCF-7), compounds structurally related to this compound were tested for their cytotoxic effects using the MTT assay. Results indicated significant cell viability reduction at low concentrations, suggesting strong antitumor efficacy.
Study 2: Antiviral Activity Assessment
A separate study assessed the antiviral activity of the compound against influenza A virus in vitro. The results indicated a dose-dependent inhibition of viral replication, supporting further exploration into its mechanism as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
